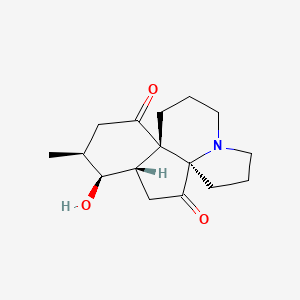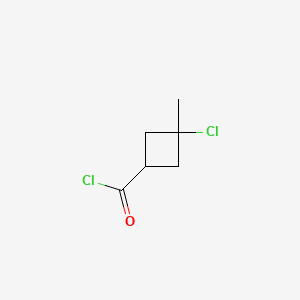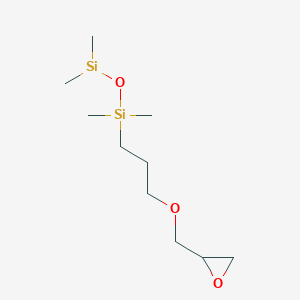
(3-グリシドキシプロピル)-1,1,3,3-テトラメチルジシロキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane” is a colorless or yellowish transparent liquid . It is mainly used as a favorable material for the preparation of ternary copolymerized silicone oils . It has a molecular formula of C10H23O3Si2 and a molecular weight of 247.46 g/mol .
Synthesis Analysis
The synthesis of 1,1,3,3-Tetramethyldisiloxane involves 1.1 equiv of allyl glycidyl ether (calculated to each Si-H group) placed into the reaction vessel and heated up to 90 °C .Molecular Structure Analysis
The molecular structure of “(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane” can be represented by the SMILES stringCSiOSi(C)CCCOCC1CO1 . The compound has a topological polar surface area of 31 Ų and contains 15 heavy atoms . Chemical Reactions Analysis
1,1,3,3-Tetramethyldisiloxane is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .Physical and Chemical Properties Analysis
“(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane” has a refractive index of 1.452 . It boils at 184 °C/2 mmHg and has a density of 0.996 g/mL at 20 °C .科学的研究の応用
以下は、(3-グリシドキシプロピル)-1,1,3,3-テトラメチルジシロキサンの科学研究における応用について、ユニークな応用に焦点を当てて包括的に分析したものです。
ハイブリッド有機無機材料
この化合物は、酸性条件下でテトラエチルオルトシリケート(TEOS)との共加水分解によって、ハイブリッド有機無機材料を作成するために使用されます。 これらの材料は、そのユニークな特性により、さまざまな分野で潜在的な用途があります。 .
ウェアラブルセンサー
この化合物を含むゾルゲルプロセスは、診断および医療用途のために重要な分析物を検出できるウェアラブルセンサーの設計において重要な役割を果たします。 .
スマートテキスタイル
これは、圧電デバイス、有機太陽電池、熱電デバイスをテキスタイルに組み込むためのスマートテキスタイルで使用されています。 また、高い電気化学的性能と色機能を備えた材料にも貢献しています。 .
原油増進回収
(3-グリシドキシプロピル)-1,1,3,3-テトラメチルジシロキサンベースのナノ流体は、フロテーションとコアフラッディング試験による濡れ性と原油回収の改善について研究されています。 .
エポキシ環開裂触媒
ユニークな合成アプローチでは、この化合物をチタン(IV)クロリドとともに使用して、有機変性アルコキシドのエポキシ環開裂を触媒します。 .
エレクトロスプレーイオン化による調査
この化合物を由来とする前駆体ゾルは、エレクトロスプレーイオン化(ESI)を使用して調査されており、これはさまざまな分析化学および合成化学の用途に影響を与えます。 .
作用機序
Target of Action
The primary targets of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane are glass substrates and various organic compounds. The compound binds well with glass substrates, creating a three-dimensional matrix . It also interacts with organic compounds such as amides, alcohols, thiols, and acids .
Mode of Action
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates, creating a three-dimensional matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . This compound is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of a three-dimensional matrix on glass substrates . It also influences the pathways related to the reaction of the epoxy group with amides, alcohols, thiols, and acids .
Pharmacokinetics
Its high reactivity in water suggests that it may have significant absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane results in the formation of a three-dimensional matrix on glass substrates . This enhances the dry and wet adhesion of epoxy coatings . It also results in the creation of a reactive surface for one-step and high-density protein immobilization .
Action Environment
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is influenced by environmental factors such as the presence of water, which enhances its reactivity . The efficacy and stability of the compound may also be affected by the nature of the glass substrates and the specific organic compounds it interacts with .
Safety and Hazards
将来の方向性
特性
InChI |
InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFPDQBRSRCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
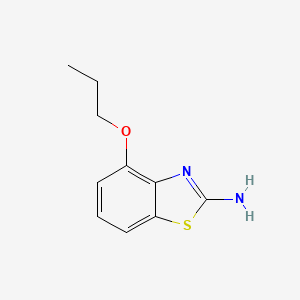

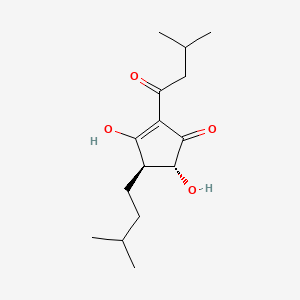
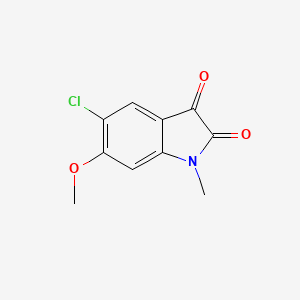
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)
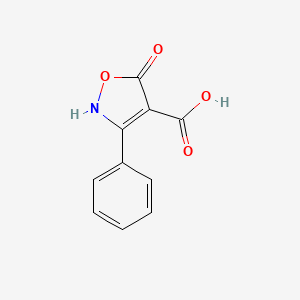
![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)
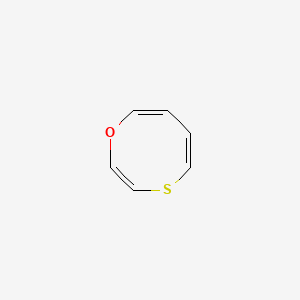
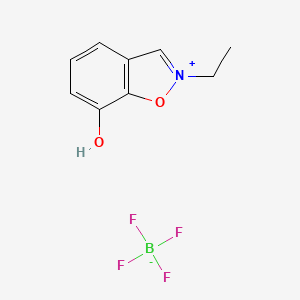
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
